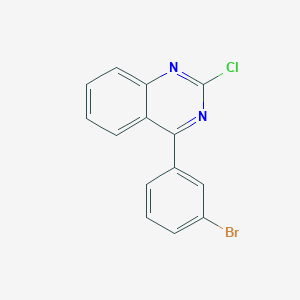

4-(3-Bromophenyl)-2-chloroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-2-chloroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2/c15-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)17-14(16)18-13/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDANEHKQLKCVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization Techniques for Quinazoline Derivatives in Research

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can gather detailed information about the atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For 4-(3-Bromophenyl)-2-chloroquinazoline, ¹H NMR spectroscopy would be used to identify all the distinct protons on the quinazoline (B50416) and bromophenyl rings. The expected spectrum would show signals corresponding to the aromatic protons. Protons on the quinazoline ring system and the bromophenyl ring would appear in the characteristic downfield region for aromatic compounds, typically between 7.0 and 9.0 ppm. The integration of these signals would correspond to the number of protons, and their splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent proton-proton couplings, confirming their relative positions.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. For 4-(3-Bromophenyl)-2-chloroquinazoline, distinct signals would be expected for each of the 14 carbon atoms. The chemical shifts would indicate the type of carbon (e.g., aromatic, attached to a halogen or nitrogen). For instance, carbons bonded to the electronegative chlorine and nitrogen atoms in the quinazoline ring would be shifted further downfield. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish direct ¹H-¹H and ¹H-¹³C correlations, respectively, allowing for the unambiguous assignment of all signals and final confirmation of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-(3-Bromophenyl)-2-chloroquinazoline (Note: These are hypothetical values based on typical ranges for similar structures.)

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Quinazoline Protons | ¹H NMR | 8.0 - 8.5 | Doublet, Triplet |

| Bromophenyl Protons | ¹H NMR | 7.5 - 8.0 | Singlet, Doublet, Triplet |

| Quinazoline Carbons | ¹³C NMR | 120 - 165 | N/A |

| Bromophenyl Carbons | ¹³C NMR | 122 - 140 | N/A |

| Carbon bonded to Cl | ¹³C NMR | 150 - 160 | N/A |

| Carbon bonded to Br | ¹³C NMR | ~122 | N/A |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-(3-Bromophenyl)-2-chloroquinazoline, the IR spectrum would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the fused quinazoline ring system would produce strong absorptions in the 1650-1450 cm⁻¹ region. Furthermore, the C-Cl and C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The quinazoline ring system, being aromatic and conjugated, is expected to exhibit strong UV absorption. A typical UV-Vis spectrum for this compound, dissolved in a suitable solvent like ethanol (B145695) or acetonitrile (B52724), would likely show distinct absorption maxima (λmax) in the range of 220-350 nm, corresponding to π→π* electronic transitions within the conjugated aromatic system.

Table 2: Predicted Characteristic IR Absorption Bands for 4-(3-Bromophenyl)-2-chloroquinazoline (Note: These are hypothetical values based on typical ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Quinazoline C=N | Stretching | 1615 - 1680 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 650 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For 4-(3-Bromophenyl)-2-chloroquinazoline (C₁₄H₈BrClN₂), the exact mass would be calculated. The presence of bromine and chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak [M]⁺, where the M+2 and M+4 peaks would have distinctive relative intensities due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By inducing fragmentation of the molecular ion, a unique fragmentation spectrum is generated that can provide further structural confirmation. Expected fragmentation pathways could include the loss of a chlorine radical (Cl•), a bromine radical (Br•), or cleavage of the bond between the two aromatic rings.

Chromatographic Techniques for Separation and Purification in Research Contexts

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of synthetic chemistry, it is indispensable for the purification of products and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of a synthesized compound. For 4-(3-Bromophenyl)-2-chloroquinazoline, a reverse-phase HPLC method would typically be developed. In this method, the compound would be passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase (e.g., a mixture of acetonitrile and water).

The purity of the sample is determined by injecting a solution of the compound and analyzing the resulting chromatogram. A pure compound should ideally yield a single, sharp peak at a specific retention time. The presence of additional peaks would indicate impurities, such as starting materials, by-products, or degradation products. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity, often expressed as a percentage. The method can be validated according to ICH guidelines to ensure it is accurate, precise, and robust for quality control purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While quinazoline derivatives often have high boiling points, GC-MS could be employed to detect any volatile impurities that may be present in the sample of 4-(3-Bromophenyl)-2-chloroquinazoline.

In a GC-MS analysis, the sample would be vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component. This allows for the identification of volatile impurities by comparing their mass spectra to library databases. While the parent compound itself may not be sufficiently volatile for standard GC-MS without derivatization, the technique is invaluable for ensuring the absence of low-molecular-weight contaminants.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinazoline Based Compounds

Positional and Substituent Effects on Biological Activities of Quinazoline (B50416) Derivatives

The biological profile of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The specific placement of functional groups can dictate the compound's interaction with biological targets, thereby shaping its therapeutic potential.

Influence of Halogenation (Bromine, Chlorine) on Quinazoline Bioactivity

Halogens are critical substituents in medicinal chemistry, often enhancing a molecule's pharmacological properties through various mechanisms, including increased binding affinity, metabolic stability, and cell membrane permeability.

The chlorine atom at the C-2 position of the quinazoline ring is a key feature. The 2-chloroquinazoline (B1345744) scaffold serves as a versatile intermediate in the synthesis of more complex derivatives, particularly kinase inhibitors. nih.govrsc.orgresearchgate.net Studies on 2-chloro-4-anilinoquinazoline derivatives have shown that the 2-chloro group is a crucial precursor for creating potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govekb.eg A preliminary SAR study on a series of novel 2-chloroquinazoline derivatives revealed that compounds featuring a chlorine substituent demonstrated superior anti-proliferative activity against several cancer cell lines compared to analogs with a hydrogen atom or a vinyl group at the same position. nih.gov This suggests that the electronegativity and size of the chlorine atom at C-2 can contribute positively to the compound's biological activity.

The bromine atom on the phenyl ring at the C-4 position is also significant. Research on related structures has consistently shown that bromo-substitution can enhance biological activity. For instance, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a close analog of the subject compound, identified it as a potent and selective Aurora A kinase inhibitor. nih.gov The results indicated that halogen substitutions on the terminal phenyl ring, particularly bromine, led to higher inhibitory activities compared to unsubstituted or methyl-substituted derivatives. nih.gov This enhancement is often attributed to the bromine atom's ability to form halogen bonds and increase the lipophilicity of the compound, thereby improving its interaction with the target protein.

| Compound Analogue | Target | Activity | Source |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | A549, NCI-H1975, AGS, HepG2 (Cancer Cell Lines) | IC50 = 3.68, 10.06, 1.73, 2.04 µM | nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | 51.78% Inhibition at 10 µM | nih.gov |

This table presents data for analogues of 4-(3-Bromophenyl)-2-chloroquinazoline to illustrate the influence of its key substituents.

Impact of Aryl Substituents at the C-4 Position on Pharmacological Profiles

The substituent at the C-4 position of the quinazoline scaffold is a primary determinant of the molecule's pharmacological profile, particularly for kinase inhibitors. The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore for targeting the ATP-binding site of tyrosine kinases like EGFR. nih.gov

While the subject compound has a C-C bond linking the phenyl ring to the C-4 position, insights can be drawn from the vast research on 4-anilinoquinazolines. The nature and substitution pattern of the aryl ring at C-4 are critical for activity. For example, the presence of a 3-bromophenyl group, as in the target compound, introduces specific steric and electronic properties. Studies on other scaffolds have shown that the 4-bromophenyl or 3-bromophenyl moiety is essential for anticancer action. mdpi.commdpi.com In the case of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, the 3-bromophenyl group was integral to its potent Aurora A kinase inhibition. nih.gov Molecular docking studies of this analog revealed that the 3-bromophenyl group fits into a key pocket of the enzyme's active site, contributing significantly to the binding affinity. nih.gov This suggests that the 3-bromophenyl group in 4-(3-Bromophenyl)-2-chloroquinazoline likely plays a crucial role in directing the molecule's interaction with its biological target(s).

Molecular Hybridization and Scaffold Hopping Strategies in Quinazoline Drug Design

Modern drug discovery often employs strategies like molecular hybridization and scaffold hopping to develop novel therapeutic agents with improved efficacy and novel mechanisms of action.

Molecular Hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or multi-target activities. The quinazoline nucleus is a popular scaffold for this approach. For example, researchers have designed hybrid molecules by combining the quinazoline-4(3H)-one core with rhodanine (B49660) moieties to create cytotoxic agents that induce apoptosis in cancer cells. nih.gov The rationale is to merge the distinct biological activities of each pharmacophore to produce a more potent and effective drug candidate. Given its defined substitutions, 4-(3-Bromophenyl)-2-chloroquinazoline could serve as a valuable fragment in a molecular hybridization strategy, potentially combining its inferred kinase inhibitory properties with another pharmacophore to target multiple pathways in a disease.

Scaffold Hopping is a computational or rational design strategy used to identify isosteric replacements for a core molecular scaffold while retaining or improving biological activity. This technique is used to explore new chemical space, improve physicochemical properties, and circumvent existing patents. The quinazoline core has been both a starting point and a result of scaffold hopping campaigns. For example, a series of 4-aminoquinazolines were designed through a scaffold hopping approach inspired by known antimycobacterial agents, leading to the identification of potent new scaffolds. The goal is to maintain the key pharmacophoric features—the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic groups—that are essential for biological activity, while changing the underlying chemical framework.

Rational Drug Design Approaches for Optimizing Quinazoline Scaffolds

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to design and optimize inhibitors. The quinazoline scaffold is a cornerstone of this approach, particularly in the development of protein kinase inhibitors. ekb.egnih.govmdpi.com

The design of most quinazoline-based kinase inhibitors, such as gefitinib (B1684475) and erlotinib, is based on mimicking the adenine (B156593) portion of ATP, allowing them to compete for the ATP-binding site of the kinase. mdpi.com The optimization process involves modifying substituents at various positions of the quinazoline ring to enhance potency, selectivity, and pharmacokinetic properties.

For a compound like 4-(3-Bromophenyl)-2-chloroquinazoline, a rational optimization strategy would involve:

Exploring Substitutions on the Phenyl Ring: Modifying the position or nature of the bromine atom (e.g., moving it to the 4-position or replacing it with chlorine or fluorine) to fine-tune interactions within the target's binding pocket.

Modifying the C-2 Position: Replacing the chloro group with various small amines or other functional groups to probe for additional interactions and improve selectivity. The 2-chloro position is an excellent synthetic handle for introducing such diversity. nih.gov

Computational Modeling: Using molecular docking to predict the binding mode of the compound and its analogs within the active site of various kinases (e.g., Aurora A, EGFR, VEGFR). This can guide the synthesis of derivatives with improved binding affinity. Studies on the analog 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid successfully used this approach to rationalize its potent activity against Aurora A kinase. nih.gov

A comprehensive search of scientific literature has been conducted to gather pre-clinical, in vitro, and in silico data regarding the molecular targets and mechanistic studies of the chemical compound 4-(3-Bromophenyl)-2-chloroquinazoline .

Despite a thorough investigation into established scientific databases and journals, there is no specific published research available that evaluates the inhibitory or modulatory activity of 4-(3-Bromophenyl)-2-chloroquinazoline against the molecular targets outlined in the requested article structure.

The available literature focuses on more complex quinazoline derivatives that are synthesized from intermediates like 4-(3-Bromophenyl)-2-chloroquinazoline. However, the biological activity data in these studies pertains to the final synthesized molecules, not the precursor compound itself.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict constraints of the provided outline for the specific compound 4-(3-Bromophenyl)-2-chloroquinazoline . Generating content for the specified sections and subsections would require data that does not exist in the current body of scientific research.

Below is a list of compounds referenced in the broader search for context, though none had specific data related to the target compound's activity.

Investigation of Molecular Targets and Mechanistic Studies for Quinazoline Derivatives Pre Clinical, in Vitro and in Silico Focus

Molecular Interactions with Biological Pathways

Microtubule Polymerization Disruption

The quinazoline (B50416) scaffold is a core component of various compounds designed as inhibitors of tubulin polymerization, a critical process for cell division. These agents function by binding to tubulin, preventing the formation of microtubules, which are essential for creating the mitotic spindle during mitosis. This disruption leads to cell cycle arrest and ultimately, apoptosis (cell death). nih.gov

While 4-(3-Bromophenyl)-2-chloroquinazoline itself is often a precursor in the synthesis of more complex molecules, studies on its derivatives highlight the potential of this chemical class. nih.gov For instance, a series of 4-(N-cyclo)aminoquinazolines, synthesized from a 2-chloroquinazoline (B1345744) intermediate, were identified as a new class of tubulin inhibitors that target the colchicine (B1669291) binding site on tubulin. nih.gov The inhibitory concentration (IC50) values for some of these related derivatives underscore their potency in disrupting tubulin assembly.

Table 1: Tubulin Polymerization Inhibition by Related Quinazoline Derivatives

| Compound | Description | Tubulin Assembly IC50 (μM) | Colchicine Binding Inhibition (% at 5 μM) |

|---|---|---|---|

| Derivative 5f | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one | 0.77 | 99% |

| Analogous Compounds | Other active 4-(N-cyclo)aminoquinazolines | 0.87–1.3 | 87–96% |

Data sourced from studies on 4-(N-cyclo)aminoquinazolines derived from 2-chloroquinazoline precursors. nih.gov

These in silico and in vitro findings suggest that the 4-(3-Bromophenyl)-2-chloroquinazoline framework has the potential to be developed into potent microtubule-disrupting agents. Molecular docking studies on related compounds have shown that the quinazoline ring can fit into the colchicine binding site of tubulin, interfering with the dynamic process of microtubule formation. researchgate.net

Sirtuin (Sirt1) Pathway Modulation

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, apoptosis, and gene expression. nih.gov The modulation of the SIRT1 pathway is a significant area of interest in therapeutic development. Research has indicated that certain quinazoline derivatives can influence this pathway.

One study found that a novel synthetical phenyl chlormethine-quinazoline derivative induced apoptosis in hepatocellular carcinoma cells by mediating the SIRT1/caspase 3 signaling pathway. researchgate.net This suggests that the quinazoline core can be incorporated into molecules that interact directly or indirectly with SIRT1. researchgate.net SIRT1 is known to deacetylate several key proteins involved in cell survival and apoptosis, such as p53. By inhibiting SIRT1, the acetylated form of p53 can accumulate, leading to the transcription of pro-apoptotic genes and subsequent cell death. nih.gov While direct evidence for 4-(3-Bromophenyl)-2-chloroquinazoline is pending, the activity of these related compounds points to a potential mechanism of action involving the SIRT1 pathway.

Efflux Pump Inhibition

Multidrug resistance (MDR) is a significant challenge in the treatment of both infections and cancer, often mediated by cellular efflux pumps that expel therapeutic agents from the cell. emerypharma.com Quinoline (B57606) and quinazoline derivatives have been investigated as potential efflux pump inhibitors (EPIs), which can restore the efficacy of existing drugs. nih.gov

These pumps, such as P-glycoprotein in human cells or various transporters in bacteria (e.g., NorA in S. aureus), are membrane proteins that actively remove a wide range of substrates. nih.govmdpi.com By inhibiting these pumps, the intracellular concentration of a co-administered drug can be increased, overcoming resistance. Studies have shown that certain quinoline derivatives can act as competitive inhibitors of bacterial efflux pumps like the AcrAB-TolC system. nih.gov Although specific studies on 4-(3-Bromophenyl)-2-chloroquinazoline as an EPI are not prominent, the general activity of the quinazoline scaffold makes this a plausible area for its biological effects, particularly in potentiating the activity of other therapeutic compounds. nih.gov

Insights into Action Mechanisms at the Cellular and Sub-cellular Level

The molecular interactions of quinazoline derivatives translate into distinct actions at the cellular and sub-cellular levels. Research into a very closely related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , provides significant insight into the likely cellular outcomes. This compound was shown to induce cell cycle arrest and apoptosis in breast cancer (MCF-7) cells. nih.govmdpi.com

Flow cytometry analysis revealed that treatment with this analog led to a significant accumulation of cells in the G1 phase of the cell cycle, preventing them from progressing to the S phase and replicating their DNA. mdpi.com This G1 arrest is a common outcome for agents that interfere with critical cellular signaling, such as kinase pathways. nih.gov

Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with a Close Analog

| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control | 50.12% | 36.54% | 13.34% |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 71.32% | 18.23% | 10.45% |

Data from a study on a structurally analogous quinazoline derivative, showing its effect on cell cycle distribution. mdpi.com

Furthermore, this cell cycle arrest was accompanied by the induction of apoptosis. nih.govmdpi.com This is a programmed cell death mechanism crucial for eliminating damaged or cancerous cells. The modulation of pathways like SIRT1/p53, as seen with other quinazolines, is a direct route to initiating apoptosis. nih.govresearchgate.net Sub-cellular investigations into microtubule-targeting quinazolines show a clear disruption of the microtubule network, leading to misshapen cells and mitotic catastrophe, which also culminates in apoptosis. nih.gov

Computational and Theoretical Chemistry Applications in Quinazoline Research

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a small molecule ligand, such as a quinazoline (B50416) derivative, into the binding site of a target protein.

Binding Affinity Prediction and Active Site Characterization

Molecular docking simulations are pivotal for predicting the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), between a ligand and its target receptor. For quinazoline derivatives, a common target is the ATP-binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. nih.gov

In a typical study, 4-(3-Bromophenyl)-2-chloroquinazoline would be docked into the EGFR active site. The simulation would calculate the most stable binding pose and estimate the binding energy. For instance, studies on similar 6-bromo quinazolinone derivatives have shown binding energies ranging from -5.3 to -6.7 kcal/mol against EGFR. nih.gov The characterization of the active site involves identifying the key amino acid residues that form the binding pocket and are essential for ligand recognition and stabilization.

Interactive Data Table: Example Binding Affinity Predictions for Quinazoline Scaffolds

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 6-Bromo-quinazolinones | EGFR | -5.3 to -6.7 | Met793, Leu718, Cys797 |

| 4-Anilinoquinazolines | VEGFR-2 | -8.24 | Cys919, Asp1046, Glu885 |

| Quinazolinone Hybrids | PDK1 | -9.99 to -10.44 | Ala162, Val146, Lys115 |

Note: This table represents typical data from studies on related quinazoline derivatives to illustrate the output of such analyses, as specific data for 4-(3-Bromophenyl)-2-chloroquinazoline is not available.

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Beyond predicting binding affinity, molecular docking provides a detailed profile of the non-covalent interactions between the ligand and the protein. These interactions are critical for the stability of the ligand-protein complex. For a molecule like 4-(3-Bromophenyl)-2-chloroquinazoline, key interactions would include:

Hydrogen Bonding: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, often forming crucial interactions with backbone residues in the hinge region of kinase domains (e.g., with Met793 in EGFR).

Hydrophobic Interactions: The phenyl and bromophenyl rings would likely engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket.

Pi-Pi Stacking: The aromatic nature of the quinazoline and phenyl rings allows for favorable pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

These interaction profiles help rationalize why a ligand binds to a specific target and provide insights for optimizing the molecule's structure to enhance these interactions and improve potency. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that static docking models cannot. An MD simulation would track the movements and conformational changes of 4-(3-Bromophenyl)-2-chloroquinazoline within the binding site of a target protein, such as EGFR, over a period of nanoseconds.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its initial docked pose. Simulations of other quinazoline derivatives have shown stable RMSD values within the acceptable range of 1-3 Å, indicating a stable complex. nih.gov

Conformational Analysis: MD simulations reveal the flexibility of the ligand and the protein, showing how they adapt to each other. This can uncover alternative binding modes or conformational states that are not apparent from static docking.

Interaction Stability: MD allows researchers to analyze the persistence of specific interactions (like hydrogen bonds) over the course of the simulation, confirming which bonds are most critical for stable binding.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For 4-(3-Bromophenyl)-2-chloroquinazoline, DFT can be used to calculate a range of molecular properties that influence its reactivity and interaction capabilities.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov For related 6-bromo quinazoline derivatives, DFT studies have calculated HOMO-LUMO gaps around 4.7 eV, indicating good stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This helps predict where the molecule is likely to engage in electrostatic interactions, such as hydrogen bonding.

Optimized Geometry: DFT calculations provide the most stable three-dimensional structure of the molecule by optimizing bond lengths and angles, which serves as an accurate starting point for docking and MD simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized molecules.

To build a QSAR model for a series of 4-aryl-2-chloroquinazoline analogs, researchers would:

Synthesize and test a set of related compounds for a specific biological activity (e.g., IC50 against a cancer cell line).

Calculate various molecular descriptors for each compound, which are numerical representations of their structural, electronic, or physicochemical properties.

Use statistical methods to build a model that links these descriptors to the observed activity.

The resulting 3D-QSAR models can be visualized using contour maps, which show regions where certain properties (e.g., steric bulk, positive charge) would increase or decrease biological activity. nih.gov This provides a roadmap for designing new derivatives, such as modifications to the 3-bromophenyl group on 4-(3-Bromophenyl)-2-chloroquinazoline, to enhance their predicted potency. nih.govrsc.org

Future Research Directions and Emerging Challenges in Quinazoline Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

A primary challenge in quinazoline (B50416) chemistry lies in the development of synthetic routes that are not only efficient but also environmentally benign. magnusconferences.com Traditional methods for synthesizing quinazolines often involve harsh reaction conditions, hazardous solvents, and the use of expensive or toxic catalysts, which can limit their large-scale application and environmental sustainability. researchgate.net

Future research is increasingly focused on "green chemistry" principles to address these limitations. magnusconferences.comresearchgate.net This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. tandfonline.com The application of deep eutectic solvents (DES) and ionic liquids as alternative reaction media is also gaining traction, offering benefits such as reusability and reduced volatility. tandfonline.com Furthermore, the development of metal-catalyzed reactions, including those using copper, manganese, and iron, is expanding the toolkit for quinazoline synthesis, often enabling milder reaction conditions. nih.govnih.gov One-pot, multi-component reactions are particularly attractive as they streamline synthetic processes, reduce waste, and improve atom economy. frontiersin.org The ongoing challenge is to broaden the substrate scope of these green methodologies and to develop catalysts that are both highly efficient and easily recoverable, ensuring that the synthesis of complex quinazoline derivatives is both practical and sustainable.

Table 1: Emerging Sustainable Synthetic Methodologies in Quinazoline Chemistry

| Methodology | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Rapid reaction times, increased yields, improved purity. tandfonline.com |

| Deep Eutectic Solvents (DES) | Employs a mixture of hydrogen bond donors and acceptors as a solvent system. | Biodegradable, low cost, recyclable, effective in promoting certain reactions. tandfonline.com |

| Metal-Catalyzed Reactions | Uses transition metals (e.g., Cu, Mn, Fe, Pd) to catalyze bond formations. | High efficiency, mild reaction conditions, novel bond constructions. nih.govnih.gov |

| One-Pot Multi-Component Reactions | Combines multiple reactants in a single vessel to form the final product in a sequential manner. | Reduced waste, time and resource efficiency, increased complexity of accessible molecules. frontiersin.org |

| Visible Light Photoredox Catalysis | Utilizes visible light to initiate catalytic cycles for bond formation. | Metal-free options, mild conditions, high functional group tolerance. frontiersin.org |

Exploration of New Biological Targets and Mechanisms of Action for Quinazoline Derivatives

Quinazoline derivatives have a well-established history in medicinal chemistry, with many compounds demonstrating significant anticancer activity, particularly as tyrosine kinase inhibitors. mdpi.comarkat-usa.org However, the therapeutic potential of this scaffold extends far beyond oncology. wisdomlib.orgijmpr.in A major future direction is the systematic exploration of new biological targets and novel mechanisms of action for these versatile molecules.

Researchers are investigating the efficacy of quinazoline derivatives against a wide range of diseases. mdpi.comresearchgate.net This includes their potential as antimicrobial, antifungal, antiviral (including anti-HIV and anti-HCV), antimalarial, and antitubercular agents. mdpi.comnih.govnih.gov There is also growing interest in their application for treating neurodegenerative disorders, inflammation, diabetes, and cardiovascular conditions. nih.govnih.gov The challenge lies in identifying specific molecular targets for these activities. For example, in cancer research, efforts are moving beyond traditional targets like EGFR to include enzymes such as PARP and tubulin polymerization. nih.govnih.gov Understanding the structure-activity relationships (SAR) that govern the interaction of quinazoline derivatives with these diverse targets is crucial for designing next-generation therapeutics with high potency and selectivity. mdpi.com This requires a deep understanding of how modifications at various positions of the quinazoline ring influence biological activity. mdpi.com

Table 2: Expanded Therapeutic Targets for Quinazoline Derivatives

| Therapeutic Area | Specific Biological Target/Mechanism | Potential Application |

|---|---|---|

| Oncology | PARP inhibition, Tubulin polymerization inhibition, BCRP inhibition. nih.govnih.gov | Treatment of various cancers, overcoming drug resistance. nih.gov |

| Infectious Diseases | Inhibition of viral proteases (e.g., HCV NS3-4A), bacterial and fungal enzymes. mdpi.com | Antiviral, antibacterial, and antifungal therapies. mdpi.comnih.gov |

| Neurodegenerative Diseases | BACE1 inhibition. mdpi.com | Treatment of Alzheimer's disease. |

| Inflammatory Diseases | COX-2 inhibition. ijmpr.in | Anti-inflammatory and analgesic agents. |

| Tuberculosis | Inhibition of Mycobacterium tuberculosis growth. mdpi.com | Development of new anti-tubercular drugs. |

Advancements in Computational Methodologies for Quinazoline Design and Optimization

The integration of computational tools has revolutionized the drug discovery process, and this is particularly true for quinazoline chemistry. nih.gov In silico methods offer a rapid and cost-effective way to design and optimize novel quinazoline derivatives with desired pharmacological properties. ijfmr.com

Future research will increasingly rely on a variety of computational techniques. Quantitative Structure-Activity Relationship (QSAR) studies help to establish mathematical relationships between the chemical structure of quinazoline analogs and their biological activity, guiding the design of more potent compounds. nih.govacs.org Molecular docking simulations provide insights into the binding modes of quinazoline derivatives within the active sites of target proteins, allowing for the rational design of molecules with improved affinity and selectivity. ijfmr.comnih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are becoming an indispensable part of the early-stage drug discovery pipeline, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.govnih.gov Molecular dynamics simulations are also being used to understand the dynamic behavior of ligand-receptor complexes. nih.gov The primary challenge in this area is to improve the accuracy and predictive power of these computational models, which requires high-quality experimental data for validation and the continuous development of more sophisticated algorithms. nih.gov

Integration of Multidisciplinary Approaches in Quinazoline Research and Discovery

The complexity of modern drug discovery necessitates a move away from siloed research efforts towards a more integrated, multidisciplinary approach. The future of quinazoline research will depend on the successful collaboration between scientists from various disciplines, including synthetic organic chemistry, medicinal chemistry, computational chemistry, molecular biology, and pharmacology.

This integrated approach allows for a comprehensive research cycle, from the initial design and synthesis of novel quinazoline compounds to their biological evaluation and mechanistic studies. nih.govresearchgate.net For instance, synthetic chemists can create libraries of derivatives based on computational predictions, which are then screened by biologists to identify lead compounds. cancer.gov Structural biologists can then solve the crystal structures of these compounds in complex with their protein targets, providing crucial information for further optimization by medicinal and computational chemists. This iterative process, fueled by constant communication and collaboration, is essential for accelerating the translation of basic research findings into clinical applications. The main challenge is to foster these collaborations and to create research environments that support the seamless integration of diverse expertise and technologies. cancer.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(3-Bromophenyl)-2-chloroquinazoline with high purity?

- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and pH) to favor cyclization and minimize side products. For quinazoline derivatives, multi-step synthesis involving condensation of 3-bromophenyl-substituted precursors with chlorinated amines is common. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures ensures ≥95% purity. Confirm purity using HPLC and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing 4-(3-Bromophenyl)-2-chloroquinazoline?

- Methodology :

- NMR : Use H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl groups, chlorine coupling in C).

- IR : Identify C-Cl (650–750 cm) and C-Br (500–600 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] for CHBrClN).

- Elemental Analysis : Confirm C, H, N, Br, and Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of 4-(3-Bromophenyl)-2-chloroquinazoline?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Key parameters:

- ORTEP diagrams : Visualize bond angles (e.g., C-Cl bond ~1.73 Å, C-Br ~1.90 Å) and torsion angles to confirm planarity of the quinazoline core.

- R-factors : Aim for and for high confidence.

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···Cl) using Mercury or OLEX2 .

Q. What strategies address discrepancies between computational and experimental data for this compound?

- Methodology :

- DFT Calculations : Compare optimized geometries (e.g., Gaussian 16 with B3LYP/6-31G**) to SCXRD data. Adjust basis sets for halogens (e.g., LanL2DZ for Br/Cl).

- Electrostatic Potential Maps : Identify reactive sites (e.g., electron-deficient quinazoline ring) for functionalization.

- Thermogravimetric Analysis (TGA) : Validate thermal stability predictions (e.g., decomposition >250°C) .

Q. How do substituent modifications (e.g., bromo vs. chloro) impact biological activity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 4-(4-Bromophenyl)-2-Cl vs. 4-(3-Cl-phenyl)-2-Br) and test against enzyme targets (e.g., kinases).

- Docking Simulations : Use AutoDock Vina to compare binding affinities (e.g., ΔG values) with X-ray structures of target proteins.

- In Vitro Assays : Measure IC values in cancer cell lines (e.g., MCF-7) to correlate halogen position with cytotoxicity .

Q. What intermolecular interactions dominate crystal packing, and how do they influence material properties?

- Methodology :

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., Br···H contacts ~12%, Cl···H ~8%) using CrystalExplorer.

- π-Stacking Metrics : Measure interplanar distances (3.4–3.6 Å) and slippage angles (<10°).

- Mechanical Properties : Correlate H-bond networks with thermal stability (DSC) and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.